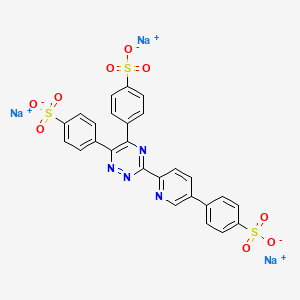
Elvucitabine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elvucitabine-13C,15N2 is a stable isotopically labeled analog of elvucitabine, a nucleoside reverse transcriptase inhibitor. Elvucitabine is primarily investigated for its potential use in treating human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections . The isotopic labeling with carbon-13 and nitrogen-15 makes this compound particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic tracing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Elvucitabine-13C,15N2 involves multiple steps, starting from L-xylose. The key steps include stereocontrolled β-glycosidation mediated by trimethylsilyl trifluoromethanesulfonate and the use of chloroacetyl groups for the protection of hydroxyl groups . The isotopic labeling is achieved by incorporating carbon-13 and nitrogen-15 labeled precursors during the synthesis process .
Industrial Production Methods
Industrial production of this compound requires specialized facilities to handle isotopically labeled compounds. The process involves the continuous supply of carbon-13 dioxide and nitrogen-15 containing salts in a controlled environment to ensure uniform labeling . The production is typically carried out in closed growth chambers with hydroponic nutrient supply to achieve high degrees of enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Elvucitabine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Elvucitabine-13C,15N2 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of elvucitabine in the body.
Metabolic Tracing: Helps in studying the metabolic processes in cells and organisms.
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Drug Development: Assists in the development of new antiviral drugs by providing insights into the mechanism of action and resistance patterns.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Elvucitabine-13C,15N2 is similar in chemical structure to other nucleoside reverse transcriptase inhibitors, such as lamivudine and emtricitabine . it has unique properties due to its isotopic labeling, which makes it particularly useful for research applications. The isotopic labeling allows for precise tracking and analysis in various scientific studies.
List of Similar Compounds
Propriétés
Numéro CAS |
1217641-78-5 |
|---|---|
Formule moléculaire |
C₈¹³CH₁₀FN¹⁵N₂O₃ |
Poids moléculaire |
230.17 |
Synonymes |
4-Amino-1-[(2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl]-5-fluoro-2(1H)-pyrimidinone-13C,15N2; ACH 126443-13C,15N2; L-Fd 4C-13C,15N2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate](/img/structure/B1140649.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate](/img/structure/B1140660.png)
![6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140661.png)
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

